

An In-depth Technical Guide to Antioxidant 5057 (CAS Number: 68411-46-1)

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Compound of Interest

Compound Name: Antioxidant 5057

Cat. No.: B3029516

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Antioxidant 5057, identified by CAS number 68411-46-1, is a liquid aromatic amine antioxidant. Its chemical designation is "Benzenamine, N-phenyl-, reaction products with 2,4,4-trimethylpentene".^{[1][2]} This technical guide provides a comprehensive overview of its properties, underlying antioxidant mechanisms, and relevant experimental protocols, with a focus on applications pertinent to research and development.

Antioxidant 5057 is primarily utilized as a high-temperature, liquid hindered amine antioxidant additive in various industrial applications, including synthetic lubricants and polymer materials.^{[1][3]} It is recognized for its low volatility, high efficiency in preventing thermal degradation, and excellent compatibility with oils.^{[1][3][4]} While its primary applications are industrial, its properties as an antioxidant merit consideration and further investigation within the realms of life sciences and drug development for its potential role in mitigating oxidative stress.

Physicochemical Properties

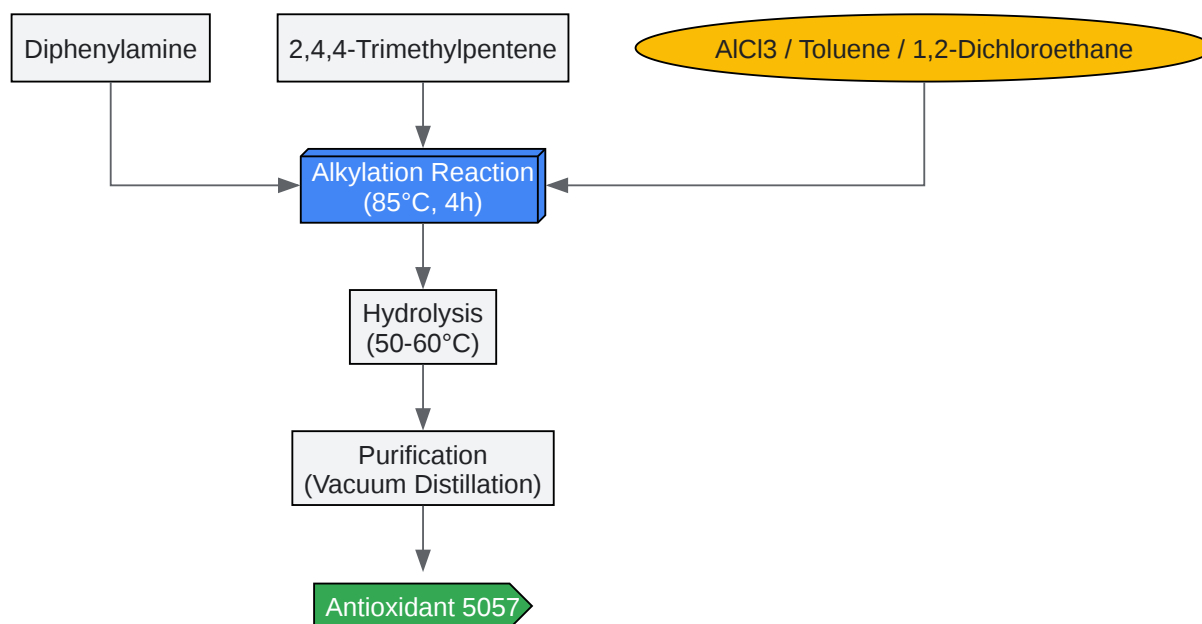
Antioxidant 5057 is a complex reaction product, which can lead to variations in reported physical properties. The data presented below is a summary from various technical data sheets. It is typically a clear, amber to yellow, or reddish-brown liquid.^[5] The discrepancy in reported molecular weights (ranging from approximately 281 g/mol to 394 g/mol) is likely due

to the fact that it is a mixture of reaction products. The molecular formula for a primary component is C₂₀H₂₇N.^{[1][6][7]}

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₇ N (for a primary component)	^{[1][6][7]}
Molecular Weight	~281.4 g/mol to 393.655 g/mol	^{[1][4][5][6][7]}
Appearance	Clear amber liquid; Yellow to red/brown liquid	^{[3][5]}
Density (at 20°C)	0.96 - 1.0 g/cm ³	^[8]
Kinematic Viscosity (at 40°C)	200 - 500 mm ² /s	^[8]
Water Solubility (at 20°C)	4 µg/L	^[3]
Vapor Pressure (at 20°C)	0.002 Pa	^[3]
Log P (at 23°C)	6.7	^[3]
Boiling Point	>200 °C	^[1]
Melting Point	95 °C	^{[1][9]}
Nitrogen Content	4.3 - 5.0%	^[8]
Total Base Number (TBN)	152 - 192 mgKOH/g	^[8]

Synthesis

Antioxidant 5057 is synthesized through the alkylation of diphenylamine with 2,4,4-trimethylpentene. The reaction is typically catalyzed by an anhydrous aluminum trichloride, toluene, and 1,2-dichloroethane mixture. Optimal reported reaction conditions include a 5:1 mass ratio of 2,4,4-trimethylpentene to diphenylamine, a catalyst concentration of 5%, a reaction temperature of 85°C, and a reaction time of 4 hours.^[1]

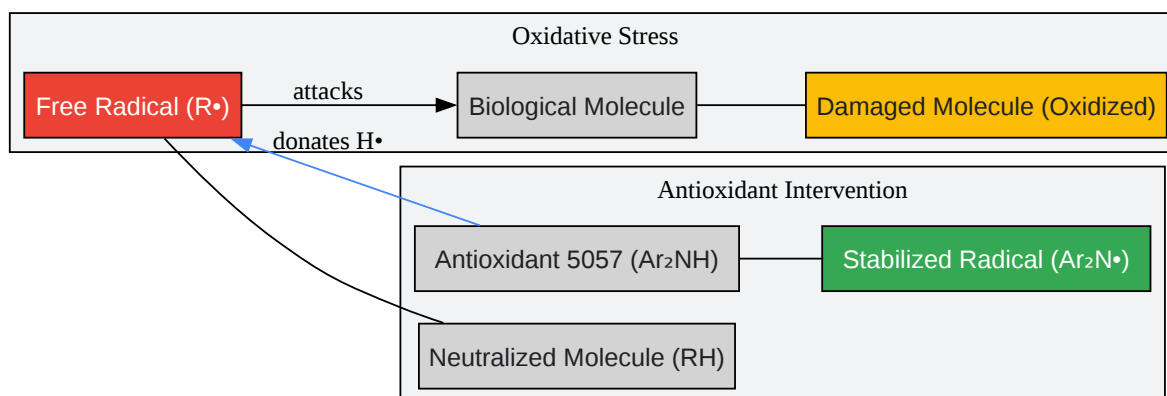


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A simplified workflow for the synthesis of **Antioxidant 5057**.

Antioxidant Mechanism

As an aromatic amine antioxidant, the primary mechanism of action for **Antioxidant 5057** is radical scavenging. The secondary amine group (-NH-) in the diphenylamine backbone is the active site. It can donate a hydrogen atom to neutralize highly reactive free radicals (R•), thereby terminating the radical chain reactions that lead to oxidative degradation. Upon donating a hydrogen atom, the antioxidant itself becomes a stabilized, less reactive radical that does not readily propagate the oxidation process. This mechanism is particularly effective at high temperatures, explaining its utility as a thermal antioxidant.



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Radical scavenging mechanism of aromatic amine antioxidants like **Antioxidant 5057**.

Experimental Protocols

While specific experimental data on the antioxidant capacity of **Antioxidant 5057** from peer-reviewed literature is limited, its activity can be assessed using standard in vitro assays. The following are detailed methodologies for two common antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical, which is deep purple in color, by an antioxidant to the yellow-colored, non-radical form, diphenyl-picrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.

Methodology:

- Reagent Preparation:

- Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark.
- Prepare a series of dilutions of **Antioxidant 5057** in the same solvent.
- A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.
- Assay Procedure:
 - In a 96-well microplate or cuvettes, add a specific volume of the DPPH working solution.
 - Add an equal volume of the various dilutions of **Antioxidant 5057**, the positive control, or the solvent (as a blank).
 - Mix the solutions thoroughly.
 - Incubate the reactions in the dark at room temperature for a defined period (e.g., 30 minutes).
- Data Analysis:
 - Measure the absorbance of each reaction at 517 nm using a spectrophotometer.
 - The percentage of radical scavenging activity is calculated using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the blank and A_{sample} is the absorbance of the sample.
 - The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of **Antioxidant 5057**.

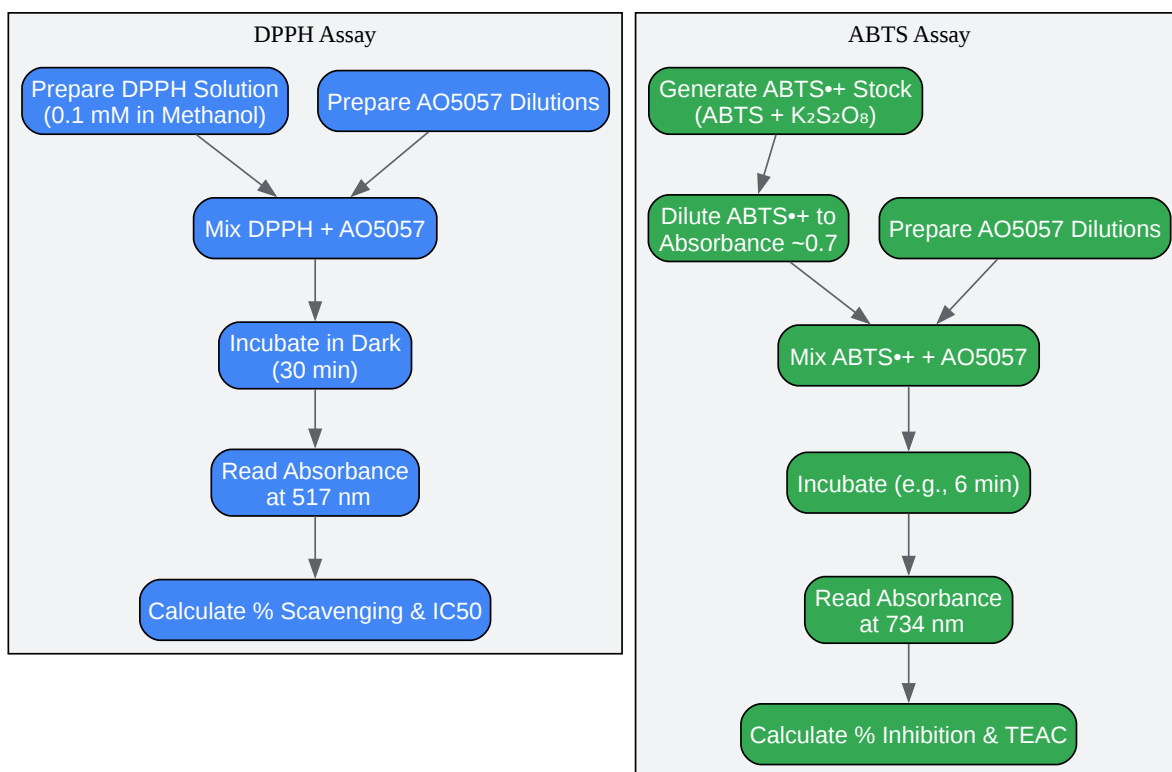
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS^{•+}). The ABTS^{•+} is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the

ABTS \bullet^+ is reduced, and the solution becomes colorless. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

Methodology:

- Reagent Preparation:
 - Prepare the ABTS radical cation (ABTS \bullet^+) solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.
 - Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This forms the ABTS \bullet^+ stock solution.
 - Dilute the ABTS \bullet^+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
 - Prepare a series of dilutions of **Antioxidant 5057** and a positive control (e.g., Trolox).
- Assay Procedure:
 - Add a small volume of the diluted **Antioxidant 5057** or control to a larger volume of the diluted ABTS \bullet^+ solution.
 - Mix and incubate at room temperature for a specific time (e.g., 6 minutes).
- Data Analysis:
 - Measure the absorbance at 734 nm.
 - The percentage of inhibition is calculated similarly to the DPPH assay.
 - The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).



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Workflow for assessing the antioxidant capacity of **Antioxidant 5057**.

Toxicological Profile and Biological Relevance

While primarily used in industrial settings, understanding the toxicological profile of **Antioxidant 5057** is crucial for any consideration in biological systems.

- **Acute Toxicity:** The substance exhibits low acute toxicity. The oral LD50 in rats is greater than 5000 mg/kg body weight, and the dermal LD50 in rats is greater than 2000 mg/kg body weight.

weight.

- **Reproductive Toxicity:** There are concerns regarding its potential for reproductive toxicity. Proposals have been made for a harmonized classification under the European CLP Regulation as "Reproductive toxicity; Category 1B (H360FD: May damage fertility. May damage the unborn child)."
- **Environmental Hazard:** It is classified as harmful to aquatic life with long-lasting effects.

The presence of a diphenylamine backbone is significant, as this scaffold is found in various biologically active molecules. However, there is currently a lack of specific research into the effects of **Antioxidant 5057** or its primary components on cellular signaling pathways. For professionals in drug development, this represents a significant data gap. The potential for reproductive toxicity would be a major consideration in any therapeutic development program.

Conclusion

Antioxidant 5057 is a potent, high-temperature radical scavenging antioxidant with well-defined physicochemical properties for its industrial applications. Its mechanism of action is characteristic of a hindered aromatic amine, involving hydrogen atom donation to neutralize free radicals. While standardized assays can be used to quantify its antioxidant capacity, there is a notable absence of research on its specific biological effects, particularly concerning cellular signaling pathways. The toxicological data indicates low acute toxicity but raises significant concerns about reproductive toxicity. For the scientific and drug development community, **Antioxidant 5057** and related alkylated diphenylamines represent a class of compounds with demonstrated antioxidant effects, but a thorough investigation into their biological activities and safety profile is required to ascertain any potential therapeutic relevance.

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